Ethyl 3-(difluoromethoxy)benzoate

Description

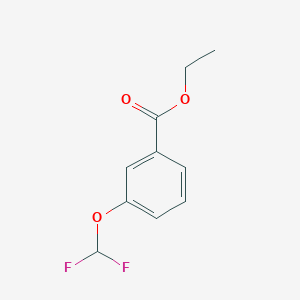

Ethyl 3-(difluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a difluoromethoxy (-OCHF₂) substituent at the 3-position of the benzene ring and an ethoxycarbonyl (-COOEt) group. This compound’s structure combines the electron-withdrawing effects of fluorine atoms with the ester functionality, making it relevant in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

ethyl 3-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-4-3-5-8(6-7)15-10(11)12/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGWALYTNFJTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(difluoromethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with difluoromethyl ether in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Ethyl 3-Fluorobenzoate (C₉H₉FO₂)

- Substituent : A single fluorine atom at the 3-position.

- Properties :

- Applications : Primarily used in chemical synthesis as a building block for fluorinated intermediates.

Ethyl 4-(Dimethylamino)benzoate (C₁₁H₁₅NO₂)

- Substituent: A dimethylamino (-N(CH₃)₂) group at the 4-position.

- Properties: Electron-donating substituent increases ring reactivity for electrophilic substitution. Lower logP (~1.2) due to the polar amino group, enhancing solubility in polar solvents .

- Applications : Used as a co-initiator in resin cements due to its high reactivity in photopolymerization.

Ethyl 3-(Trifluoromethoxy)benzoate (Hypothetical)

- Substituent : A trifluoromethoxy (-OCF₃) group at the 3-position.

- Properties :

- Stronger electron-withdrawing effect than -OCHF₂, leading to greater ring deactivation.

- Higher lipophilicity (predicted logP ~3.0) due to additional fluorine atoms.

- Applications : Likely used in pharmaceuticals for metabolic stability, analogous to trifluoromethoxy-containing drugs like roflumilast .

Application-Specific Comparisons

Pharmaceutical Intermediates

- Ethyl 3-(Difluoromethoxy)benzoate: Potential use in PDE4 inhibitors (similar to roflumilast ) due to fluorine-enhanced binding affinity and metabolic stability.

- Ethyl 3-Aminobenzoate Derivatives: Used in azo dyes () but lack fluorinated substituents for target-specific drug interactions.

Material Science

- Ethyl 4-(Dimethylamino)benzoate: Excels in resin cements due to high conversion rates under UV light .

- Fluorinated Analogs : this compound may improve resin durability and chemical resistance, though this requires further study.

Data Tables

Table 1: Physicochemical Properties of Selected Benzoate Esters

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Substituent Electronic Effect | Key Applications |

|---|---|---|---|---|

| This compound | 230.18 | 2.5 | Strong electron-withdrawing | Pharmaceuticals, Resins |

| Ethyl 3-fluorobenzoate | 168.15 | 1.8 | Moderate electron-withdrawing | Chemical synthesis |

| Ethyl 4-(dimethylamino)benzoate | 193.23 | 1.2 | Electron-donating | Resin photoinitiators |

| Ethyl benzoate | 150.17 | 1.3 | None | Solvents, Fragrances |

Biological Activity

Ethyl 3-(difluoromethoxy)benzoate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9F2O3

- Molecular Weight : Approximately 220.19 g/mol

- Structure : The compound features a benzoate structure with a difluoromethoxy substituent, enhancing its lipophilicity and influencing its interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The difluoromethoxy group significantly contributes to its binding affinity to microbial targets, which may lead to reduced metabolic activity in these organisms.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. These effects are likely mediated through the compound's ability to bind to enzyme active sites, thereby reducing substrate access and enzymatic activity.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting various biochemical pathways. This inhibition can lead to decreased production of inflammatory mediators and microbial metabolites.

- Binding Affinity : The presence of fluorine atoms enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other benzoate derivatives reveals unique aspects of its structure and activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate | Chlorine substitutions along with difluoromethoxy | Different chlorine positions affect reactivity |

| Ethyl 3-chloro-4-(difluoromethoxy)benzoate | Fewer chlorine atoms; different substitution pattern | Variation in substitution affects biological activity |

| Ethyl 4-(difluoromethoxy)benzoate | Difluoromethoxy group at a different position | Distinct reactivity due to position of substituents |

This table illustrates how the presence and positioning of substituents influence the biological activity of similar compounds.

Study on Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, resulting in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue inflammation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.